Product packaging for 2-(Morpholin-4-yl)-4-nitrobenzonitrile(Cat. No.:CAS No. 915390-02-2)

2-(Morpholin-4-yl)-4-nitrobenzonitrile

Cat. No.: B3332693
CAS No.: 915390-02-2
M. Wt: 233.22 g/mol
InChI Key: WEPPNIQVPSXHCQ-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Aromatic Nitriles and Heterocyclic Frameworks

2-(Morpholin-4-yl)-4-nitrobenzonitrile is a fascinating molecule that sits (B43327) at the intersection of several important classes of organic compounds. At its core, it is an aromatic nitrile, a class of compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. mdpi.com Aromatic nitriles are valuable intermediates in organic synthesis, readily convertible to other functional groups such as carboxylic acids, amines, and amides. numberanalytics.com

Simultaneously, the presence of the morpholine (B109124) ring places this compound within the vast family of heterocyclic chemistry. Morpholine is a saturated heterocycle containing both an ether and a secondary amine functionality. mdpi.com Its inclusion in molecular structures can significantly influence properties such as solubility, polarity, and biological activity. mdpi.com The fusion of this heterocyclic framework with the aromatic nitrile core creates a molecule with a distinct electronic and steric profile.

Significance of Nitro, Nitrile, and Morpholine Functional Groups in Contemporary Organic Synthesis and Chemical Research

The specific combination of nitro, nitrile, and morpholine functional groups in this compound imparts a unique chemical character to the molecule, making it a subject of interest in modern organic synthesis and chemical research.

The nitro group (-NO₂) is a powerful electron-withdrawing group. youtube.com Its presence on the benzene (B151609) ring significantly activates the aromatic system towards nucleophilic aromatic substitution, a key reaction for introducing a variety of substituents. youtube.comlibretexts.org This activating effect is particularly pronounced when the nitro group is positioned ortho or para to a leaving group. libretexts.org

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic rings. researchgate.net The strong electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring.

The morpholine moiety is a common feature in many biologically active compounds and approved drugs. mdpi.com It is often incorporated into molecules to enhance their pharmacokinetic properties, such as solubility and metabolic stability. mdpi.com As a secondary amine, it can also serve as a nucleophile in various synthetic transformations. The presence of the morpholine ring, an electron-donating group, in conjunction with the electron-withdrawing nitro and nitrile groups, creates a "push-pull" electronic system within the molecule, which can lead to interesting chemical and photophysical properties.

Historical Perspectives and Evolution of Synthetic Strategies for Related Molecular Scaffolds

The synthesis of polysubstituted aromatic compounds like this compound is built upon a rich history of synthetic methodology development. Early methods for the synthesis of aromatic nitriles often involved harsh reaction conditions. A classic example is the Sandmeyer reaction, discovered in 1884, which converts an aryl diazonium salt to the corresponding nitrile using copper(I) cyanide. numberanalytics.com

The introduction of functional groups like the nitro group onto an aromatic ring has historically been achieved through electrophilic aromatic substitution, typically using a mixture of nitric and sulfuric acids. The synthesis of the target molecule or its isomers would likely involve a nucleophilic aromatic substitution (SNAr) reaction. A plausible route for synthesizing this compound would be the reaction of 2-chloro-4-nitrobenzonitrile (B1360291) with morpholine. youtube.comlibretexts.org In this reaction, the chlorine atom, activated by the ortho-nitro group, is displaced by the nucleophilic morpholine.

Over the years, significant advancements have been made in the synthesis of such molecules, with a focus on milder reaction conditions, higher yields, and greater functional group tolerance. The development of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen and carbon-carbon bonds, providing more efficient routes to complex aromatic compounds. numberanalytics.com

Overview of Academic Research Trends Pertaining to Polyfunctionalized Benzonitrile (B105546) Derivatives

Current research on polyfunctionalized benzonitrile derivatives is vibrant and multifaceted, driven by their potential applications in various fields. A significant trend is the exploration of these compounds as building blocks for the synthesis of complex heterocyclic systems with potential biological activity. nih.gov The inherent reactivity of the nitrile and the influence of other substituents on the aromatic ring allow for a diverse range of chemical transformations.

There is also a growing interest in the photophysical properties of benzonitrile derivatives that possess both electron-donating and electron-withdrawing groups. These "push-pull" systems can exhibit interesting fluorescence and non-linear optical properties, making them candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors.

Furthermore, the synthesis of novel benzonitrile derivatives continues to be an active area of research, with a focus on developing more efficient, selective, and sustainable synthetic methods. rsc.org This includes the use of novel catalysts and the exploration of one-pot multi-component reactions to construct these complex molecules in a more streamlined fashion. The study of compounds like this compound contributes to this broader understanding of how to manipulate and utilize the rich chemistry of polyfunctionalized aromatic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O3 B3332693 2-(Morpholin-4-yl)-4-nitrobenzonitrile CAS No. 915390-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-8-9-1-2-10(14(15)16)7-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPPNIQVPSXHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720877
Record name 2-(Morpholin-4-yl)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915390-02-2
Record name 2-(Morpholin-4-yl)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Morpholin 4 Yl 4 Nitrobenzonitrile and Its Analogs

Strategic Approaches to the Benzonitrile (B105546) Core Formation

The construction of the substituted benzonitrile framework is a critical phase in the synthesis of the target compound. This can be achieved through several strategic pathways, including the direct nitration of a benzonitrile precursor, the introduction of a cyano group onto a pre-existing nitroaromatic system, or the chemical modification of halogenated nitrobenzenes.

Nitration Reactions on Benzonitrile Precursors and Regioselectivity Control

Direct nitration of a benzonitrile precursor, such as 2-morpholinobenzonitrile, represents a potential route to introduce the required nitro group. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction. frontiersin.org The directing effects of the substituents already on the aromatic ring—the cyano (-CN) group and the morpholine (B109124) group—are the primary determinants of the position of nitration.

The morpholino group, being an amine derivative, is an activating ortho-, para-director, while the cyano group is a deactivating meta-director. When both are present, their combined influence and steric factors dictate the final position of the incoming electrophile (the nitronium ion, NO₂⁺). For instance, in the synthesis of the related isomer 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile, the nitro group is introduced via nitration with 70% nitric acid, demonstrating the feasibility of nitrating complex benzonitrile structures. clockss.org

Controlling reaction conditions such as temperature, acid concentration, and the specific nitrating agent is crucial for achieving the desired regioselectivity and preventing the formation of unwanted isomers or over-nitration. frontiersin.org Traditional nitration methods often employ a mixture of nitric acid and a strong co-acid like sulfuric acid to generate the reactive nitronium ion. frontiersin.org

Cyanation Reactions for the Introduction of the Nitrile Group to Nitroaromatic Systems

An alternative strategy involves introducing the nitrile group onto a pre-existing nitroaromatic ring. This transformation, known as cyanation, can be accomplished through various methods, most notably the transition-metal-mediated displacement of a leaving group, such as a halide. researchgate.net

The Rosenmund-von Braun reaction is a classic example, typically using copper(I) cyanide (CuCN) to convert aryl halides into aryl nitriles. However, this method often requires high temperatures and can generate significant metal waste. researchgate.netgoogle.com Modern advancements have led to the development of more efficient catalytic systems. Palladium-catalyzed cyanation using sources like potassium ferrocyanide [K₄Fe(CN)₆] or zinc cyanide (Zn(CN)₂) offers milder reaction conditions and broader functional group tolerance. organic-chemistry.org For example, a general method for the cyanation of hetero(aryl) chlorides uses a NiCl₂·6H₂O/dppf/Zn catalytic system with Zn(CN)₂ as the cyanide source. organic-chemistry.org

Direct replacement of a nitro group with a cyano group is rare but possible on highly activated systems. tandfonline.com For instance, dinitrotetrachlorobenzenes can undergo cyanation with aqueous potassium cyanide in the presence of a phase-transfer catalyst, where the nitro group is preferentially replaced over the chlorine atoms. tandfonline.com

Derivatization of Halogenated Nitrobenzenes

A highly effective and common route to the benzonitrile core of the target molecule begins with a halogenated nitrobenzene. The synthesis of the key intermediate, 2-chloro-4-nitrobenzonitrile (B1360291), exemplifies this approach. This intermediate can be prepared by reacting 2,5-dichloronitrobenzene with copper(I) cyanide. google.comgoogle.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (140-170°C). The addition of a small amount of an inorganic cyanide, such as potassium cyanide, can facilitate the reaction. google.comgoogle.com Another documented synthesis involves the dehydration of 2-chloro-4-nitrobenzamide using thionyl chloride. prepchem.com

Once the halogenated nitrobenzonitrile intermediate is formed, it serves as the direct precursor for the introduction of the morpholine moiety, as detailed in the following section.

Incorporation of the Morpholine Moiety via Nucleophilic Aromatic Substitution (SNAr)

The final key step in the synthesis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile is the introduction of the morpholine ring. This is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, where morpholine acts as the nucleophile, displacing a leaving group (typically a halide) from the activated aromatic ring. wikipedia.orgchemistrysteps.com

Optimization of Reaction Conditions for Efficient Morpholine Introduction

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, temperature, reaction time, and the use of a base. numberanalytics.com In the synthesis of 4-(4-nitrophenyl)morpholine (B78992) from p-chloronitrobenzene and morpholine, the reaction is heated to 100°C in the presence of sodium carbonate, which acts as an acid scavenger. google.com Similarly, the synthesis of 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile involves reacting 4-fluoro-3-(trifluoromethyl)benzonitrile (B1295485) with morpholine and potassium carbonate in acetonitrile (B52724) at an elevated temperature (353 K) for 12 hours. nih.gov

Kinetic studies of SNAr reactions with morpholine on activated substrates like 1-fluoro- and 1-chloro-2,4-dinitrobenzene (B32670) have been performed in various solvents, including acetonitrile and water, to understand the impact of the medium on reaction rates. rsc.org The choice of solvent can influence the solvation of the transition state and reactants, thereby affecting the reaction kinetics. rsc.org Optimization strategies may also involve using flow chemistry systems, which allow for rapid screening of conditions like stoichiometry, residence time, and temperature to maximize yield and minimize waste. ichrom.com

Role of Activating Groups (e.g., Nitro) in Facilitating SNAr with Morpholine

The success of the SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. chemistrysteps.comlibretexts.org The nitro group (-NO₂) is one of the most powerful activating groups for this transformation. wikipedia.org Its presence, particularly at the ortho or para position relative to the leaving group, is essential to facilitate the nucleophilic attack by morpholine. chemistrysteps.comlibretexts.org

The mechanism proceeds via a two-step addition-elimination process. numberanalytics.com

Addition of the Nucleophile: The nucleophilic nitrogen atom of the morpholine molecule attacks the carbon atom bearing the leaving group. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step, which involves the expulsion of the leaving group (e.g., a chloride ion). chemistrysteps.com

Catalytic Systems and Ligand Effects in SNAr Reactions

The synthesis of this compound and its analogs frequently relies on the Nucleophilic Aromatic Substitution (SNAr) reaction, where a nucleophile, typically morpholine, displaces a leaving group on an electron-deficient aromatic ring. The efficiency and selectivity of these reactions are significantly enhanced by catalytic systems, with palladium-based catalysts being particularly prominent. aminer.org The choice of ligand coordinated to the metal center is critical, as it directly influences the catalyst's reactivity, stability, and selectivity. nih.gov

Biaryl phosphane ligands have been shown to form highly active catalysts for C-N cross-coupling reactions. aminer.org The ligand's structure can be tailored to match the specific substrate, which is a key principle in developing effective catalytic processes. nih.gov For instance, the development of ligands such as mono-N-protected amino acids has been instrumental in advancing palladium-catalyzed C-H functionalization, a related field that underscores the importance of ligand design. nih.gov

In the context of synthesizing chiral analogs, the ligand plays a paramount role in inducing stereoselectivity. Studies on palladium-catalyzed allylic amination, a benchmark reaction for testing new chiral ligands, have demonstrated that the enantiomeric excess (ee) of the product is highly dependent on the ligand scaffold, the base, and the solvent used. researchgate.netnih.gov For example, in the reaction of (E)-1,3-diphenylallyl ethyl carbonate with benzylamine, the observed enantioselectivity was significantly higher in 8 out of 12 cases when a base like DBU or Cs₂CO₃ was added to suppress proton-driven reversibility, providing a more accurate measure of the ligand's inherent stereochemical control. researchgate.netnih.gov

Beyond homogeneous catalysis, heterogeneous catalysts have also been developed. A morpholine-modified palladium catalyst on a γ-Alumina support (Pd/γ-Al2O3@ASMA) has been used for the selective hydrogenation of p-chloronitrobenzene. mdpi.com While this is a reduction rather than an amination, it illustrates the integration of the morpholine moiety into catalyst design to modulate selectivity. mdpi.com The SNAr reaction itself can be sensitive to conditions; for example, the reaction between 4-nitrobenzonitrile (B1214597) and sodium methoxide (B1231860) shows complex behavior dependent on reactant stoichiometry and the presence of protic solvents like methanol (B129727). wuxiapptec.com

Table 1: Overview of Catalytic Systems and Ligands in SNAr and Related Reactions

Reaction TypeCatalyst/Ligand SystemSubstrate ExampleKey FindingReference
C-N Cross-CouplingPalladium / Biaryl Phosphane LigandsAryl HalidesProvides highly active catalysts for amination reactions. aminer.org
Enantioselective Allylic AminationPalladium / Various Chiral Ligands (e.g., PHOX-derived)(E)-1,3-diphenylallyl ethyl carbonateEnantioselectivity is highly dependent on the ligand, base, and solvent. researchgate.netnih.gov
SNArBase-promoted (Transition-metal-free)2-Aminobenzonitriles and YnonesAza-Michael addition followed by intramolecular annulation to form quinolines. cardiff.ac.uk
SNArContinuous-flow (no catalyst mentioned)2,4-Difluoronitrobenzene (B147775) and MorpholineEfficient synthesis of the monosubstituted product via a continuous-flow process. researchgate.net

Alternative Synthetic Pathways and Building Block Approaches

While direct SNAr is common, alternative strategies offer access to a wider range of analogs and can overcome limitations of the standard approach.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer an efficient pathway to complex molecules. frontiersin.org While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct its core structure or analogs. For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating diverse molecular scaffolds. nih.gov Another example is the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov A hypothetical MCR could involve the reaction of a 2-aminobenzonitrile (B23959) derivative, an aldehyde, and a diol component that could cyclize to form the morpholine ring concurrently with substitution on the nitrile-bearing ring.

The most direct and widely used method for synthesizing the title compound and its analogs is the reaction between pre-formed morpholine and a suitable nitroaromatic substrate bearing a good leaving group. evitachem.com A typical substrate is a halogenated nitrobenzonitrile, such as 2-chloro- or 2-fluoro-4-nitrobenzonitrile. The reaction of 2,4-difluoronitrobenzene with morpholine, for example, can be controlled to achieve selective monosubstitution at the 2-position. researchgate.net Similarly, complex derivatives are accessible, as shown by the synthesis of 6-bromo-3-nitroquinolin-4-yl-amino compounds via the SNAr reaction of 6-bromo-4-chloro-3-nitroquinoline (B1343797) with various aminophenyl derivatives. researchgate.net The reaction conditions, including the choice of base, solvent, and temperature, are critical for optimizing yield and minimizing side reactions. researchgate.net

Table 2: Examples of Synthesis from Pre-formed Building Blocks

Nitroaromatic SubstrateNucleophileConditionsProductReference
2,4-DifluoronitrobenzeneMorpholineContinuous-flow2-(Morpholin-4-yl)-4-fluoro-nitrobenzene researchgate.net
6-Bromo-4-chloro-3-nitroquinoline2-(4-Aminophenyl)-2-methylpropanenitrileAcetic acid, reflux2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile researchgate.net
4-ChloroquinazolinePyrrolidinePotassium fluoride, 100°C, 17h4-Pyrrolidinylquinazoline researchgate.net
7-Chloro-6-methoxy-4-phenylamino-quinolineMorpholine (via a linker)K₂CO₃, NaI, CH₃CN, reflux6-Methoxy-7-(3-morpholinopropoxy)-4-phenylamino-quinoline derivative nih.gov

One powerful method is halocyclization. For instance, optically pure N-allyl-β-aminoalcohols can undergo electrophile-induced cyclization with bromine to form chiral morpholines. banglajol.info This strategy could be adapted by starting with a 2-amino-4-nitrobenzonitrile, which would be elaborated into the required N-allyl-β-aminoalcohol precursor before the ring-closing step.

Ring-closing metathesis (RCM) is another versatile technique for forming heterocyclic rings. orgsyn.orgresearchgate.net This reaction uses ruthenium-based catalysts to form a new double bond within a molecule, leading to cyclization. To form a morpholine ring, a precursor containing two olefinic tethers—one attached to the nitrogen and the other to the oxygen of a diethanolamine (B148213) derivative—could be synthesized on the nitrobenzonitrile scaffold. Subsequent RCM would then form the morpholine ring. Challenges such as catalyst inhibition or undesired olefin migration can sometimes occur but can often be overcome by modifying the substrate or reaction conditions. orgsyn.org In cases where RCM is difficult, relay ring-closing metathesis (RRCM) can be employed to facilitate the cyclization of sterically hindered or electronically deactivated substrates. nih.gov

Stereochemical Considerations and Diastereoselective Synthesis (if applicable to analogs)

For analogs of this compound that contain stereocenters, controlling the stereochemical outcome of the synthesis is crucial. This is particularly relevant when the morpholine ring itself is substituted.

Several advanced strategies have been developed for the stereoselective synthesis of chiral morpholines. researchgate.net An intramolecular Michael-type cyclization of α-nitro aryl ketones has been used to create 3-nitro substituted 4-chromanones with high diastereoselectivity, demonstrating a method for controlling stereocenters adjacent to a nitro-aryl system. nih.gov The diastereoselective synthesis of complex tetrahydroisoquinoline derivatives has also been achieved via morpholinone intermediates, highlighting the utility of related heterocyclic precursors in stereocontrolled synthesis. nih.gov Furthermore, 1,3-dipolar cycloadditions of azomethine ylides provide a diastereoselective route to nitropyrrolizidines, showcasing another advanced cyclization method for creating N-heterocycles with defined stereochemistry. researchgate.net

Achieving enantioselective synthesis of substituted morpholine rings requires specific chiral catalysts or starting materials.

One highly effective approach is organocatalytic asymmetric halocyclization. A catalytic asymmetric chlorocycloetherification of alkenol substrates using a cinchona alkaloid-derived catalyst has been reported to produce chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities. rsc.org This method introduces a quaternary stereocenter with high fidelity.

Another robust strategy involves starting with an optically pure building block. The synthesis of chiral morpholines from optically pure N-allyl-β-aminoalcohols is a prime example. banglajol.info The inherent chirality of the amino alcohol precursor is directly transferred to the final morpholine product during the bromine-induced cyclization step, allowing for the predictable synthesis of specific enantiomers. banglajol.info

Table 3: Methods for Stereoselective Synthesis of Chiral Morpholine Analogs

MethodCatalyst/Chiral SourceSubstrate TypeStereochemical OutcomeReference
Asymmetric ChlorocycloetherificationCinchona alkaloid-derived phthalazineAlkenolExcellent yields and enantioselectivities for 2,2-disubstituted morpholines. rsc.org
Electrophile-induced CyclizationOptically pure N-allyl-β-aminoalcohols (starting material)N-allyl-β-aminoalcoholsHigh diastereoselectivity (de), dependent on reaction time. banglajol.info
Diastereoselective Petasis ReactionChiral α-hydroxy acidBoronic acids, amines, and glyoxal (B1671930) derivativesFormation of a diastereomeric morpholinone derivative. nih.gov

Influence of Reaction Conditions on Stereochemical Outcome

The stereochemical integrity of chiral morpholine derivatives is profoundly influenced by the conditions under which they are synthesized. Key factors that dictate the stereochemical course of a reaction include the choice of catalyst, solvent, temperature, and even the reaction time. Research into the synthesis of chiral morpholines and related heterocyclic compounds has illuminated how these variables can be manipulated to achieve a desired stereoisomer.

One of the pivotal strategies for inducing stereoselectivity is through catalysis. In the asymmetric hydrogenation of unsaturated morpholines, a method to produce chiral 2-substituted morpholines, the choice of the chiral ligand bound to the metal catalyst is critical. researchgate.netrsc.orgnih.govrsc.org For instance, rhodium complexes with specific diphosphine ligands that possess a large bite angle have been shown to be effective. researchgate.netrsc.orgnih.govrsc.org The enantiomeric excess (ee) of the product is highly dependent on the ligand's structure. researchgate.net

Solvents also play a crucial role in determining the stereochemical outcome. In the aforementioned asymmetric hydrogenation, aprotic and less polar solvents like ethyl acetate (B1210297) and toluene (B28343) have been found to yield moderate conversions, while coordinating solvents such as dichloromethane (B109758) (DCM), methanol (MeOH), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) can inhibit the reaction. researchgate.net This suggests that the solvent's ability to interact with the catalytic species can significantly alter the transition state's energy and geometry, thereby influencing the stereoselectivity.

Temperature and pressure are additional levers that can be used to control stereochemistry. In the same rhodium-catalyzed hydrogenation, a decrease in hydrogen pressure was found to reduce reactivity, although quantitative conversion with identical enantioselectivity could be achieved by extending the reaction time. researchgate.net This interplay between pressure, temperature, and reaction duration allows for the fine-tuning of the process to favor the formation of a specific stereoisomer.

The timing of quenching a reaction can also be a determining factor in the diastereomeric excess (de) of the product. In an electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols to form chiral morpholines, quenching the reaction with sodium carbonate after a short period (e.g., 5 minutes) resulted in a high conversion with 100% de. banglajol.info However, allowing the reaction to proceed to completion led to a mixture of diastereomers. banglajol.info This indicates that the initially formed kinetic product can isomerize to a more thermodynamically stable mixture over time.

The electronic nature of substituents on the aromatic ring can also influence the reaction's stereochemical course. In the synthesis of chiral morpholines via electrophile-induced cyclization, an electron-donating substituent on the aryl moiety was found to accelerate the reaction, leading to a high yield of a single diastereomer after a short reaction time. banglajol.info

The following interactive table summarizes the influence of various reaction conditions on the stereochemical outcome in the synthesis of chiral morpholine analogs, which can be extrapolated to the synthesis of chiral derivatives of this compound.

Reaction Parameter Condition Effect on Stereochemical Outcome Example System
Catalyst Ligand Chiral diphosphine ligands with large bite angles (e.g., SKP)High enantioselectivity (up to 99% ee)Asymmetric hydrogenation of unsaturated morpholines researchgate.netrsc.orgnih.govrsc.org
Solvent Aprotic, less polar solvents (e.g., Ethyl Acetate, Toluene)Favorable for high conversion and enantioselectivityAsymmetric hydrogenation of unsaturated morpholines researchgate.net
Solvent Coordinating solvents (e.g., DCM, MeOH, THF)Can inhibit the reaction and affect stereoselectivityAsymmetric hydrogenation of unsaturated morpholines researchgate.net
Pressure Decreased hydrogen pressureReduced reactivity, may require longer reaction times to maintain eeAsymmetric hydrogenation of unsaturated morpholines researchgate.net
Reaction Time Short reaction time with quenchingHigh diastereomeric excess (kinetic control)Electrophile-induced cyclization of N-allyl-β-aminoalcohols banglajol.info
Reaction Time Prolonged reaction timeFormation of diastereomeric mixtures (thermodynamic control)Electrophile-induced cyclization of N-allyl-β-aminoalcohols banglajol.info
Substituent Effects Electron-donating groups on aryl moietyAccelerated reaction, high yield of single diastereomerElectrophile-induced cyclization of N-allyl-β-aminoalcohols banglajol.info

Investigations into the Chemical Reactivity and Detailed Reaction Mechanisms

Mechanistic Studies of Nucleophilic Attack at the Aromatic Core

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings. byjus.comresearchgate.net The presence of potent electron-withdrawing groups is essential for this reaction to proceed, as they stabilize the negatively charged intermediate formed during the reaction. byjus.commasterorganicchemistry.com

Elucidation of SNAr Pathways and Meisenheimer Complex Formation

The established mechanism for SNAr reactions on activated aromatic compounds involves a two-step addition-elimination process. researchgate.net The initial, and often rate-determining, step is the nucleophilic attack on the electron-poor aromatic ring. researchgate.netresearchgate.net This attack disrupts the ring's aromaticity and forms a resonance-stabilized, anionic intermediate known as a Meisenheimer complex or σ-adduct. researchgate.netwikipedia.org

In the case of nitro-substituted aromatics, this intermediate is particularly stable. The negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a key factor in lowering the activation energy of the reaction. masterorganicchemistry.comwikipedia.org Stable Meisenheimer complexes have been isolated and studied, providing critical evidence for this reaction pathway. wikipedia.org The formation of these complexes is often indicated by the appearance of intense color. wikipedia.org For the reaction to proceed to substitution, a leaving group must be present at the position of nucleophilic attack, which is expelled in the second, typically faster, step to restore the aromaticity of the ring.

Recent studies on related nitroaromatic compounds, such as benzothiazinones (BTZs), have highlighted the in vivo formation of hydride-Meisenheimer complexes, demonstrating the biological relevance of this intermediate. nih.govnih.gov The efficiency of Meisenheimer complex formation has been correlated with the biological activity of certain nitroaromatic compounds. nih.govrsc.org

Influence of the Nitro and Nitrile Groups on Aromatic Ring Activation and Electrophilicity

The reactivity of an aromatic ring toward nucleophiles is profoundly influenced by its substituents. Electron-withdrawing groups decrease the electron density of the ring, making it more electrophilic and thus more susceptible to nucleophilic attack. byjus.comdoubtnut.com In 2-(Morpholin-4-yl)-4-nitrobenzonitrile, both the nitro (–NO₂) and nitrile (–C≡N) groups serve as powerful electron-withdrawing substituents.

The Nitro Group (–NO₂): The nitro group is one of the most potent deactivating groups in the context of electrophilic aromatic substitution, which conversely means it is a strong activating group for nucleophilic aromatic substitution. doubtnut.comminia.edu.egassets-servd.host It withdraws electron density from the benzene (B151609) ring through both a strong inductive effect (-I) and a powerful resonance effect (-M). doubtnut.comquora.com This withdrawal creates significant partial positive charges on the ortho and para carbons relative to the nitro group, making these positions highly electrophilic. masterorganicchemistry.comquora.com

The Nitrile Group (–C≡N): The cyano or nitrile group also functions as a strong electron-withdrawing group. minia.edu.egfiveable.me Its effect is primarily due to the electronegativity of the nitrogen atom and the sp-hybridization of the carbon, which creates a significant dipole moment and withdraws electron density from the ring via induction. It also exerts a deactivating resonance effect. fiveable.me

The combined influence of the nitro group at the C4 position and the nitrile group at the C1 position renders the aromatic ring of this compound significantly electron-deficient and thus highly activated for nucleophilic attack. In contrast, the morpholino group at C2 is an activating group due to the electron-donating resonance effect of the nitrogen atom's lone pair, which would tend to counteract the deactivating effects, though the influence of the nitro and nitrile groups is generally dominant in activating the ring for SNAr. masterorganicchemistry.com

Table 1: Influence of Functional Groups on the Aromatic Ring

Functional Group Position Electronic Effect Influence on Nucleophilic Aromatic Substitution
Nitro (–NO₂) 4 Strong Electron-Withdrawing (-I, -M) Strong Activation
Nitrile (–C≡N) 1 Strong Electron-Withdrawing (-I, -M) Strong Activation
Morpholino 2 Electron-Donating (+M), Electron-Withdrawing (-I) Deactivation (net donating)

Regioselectivity and Site Specificity of Nucleophilic Additions

The regioselectivity of nucleophilic attack on a substituted benzene ring is governed by the positions of the electron-withdrawing groups. Nucleophiles preferentially attack the carbon atoms where the partial positive charge is greatest and where the resulting negative charge of the Meisenheimer complex can be most effectively stabilized. byjus.com

For aromatic rings activated by a nitro group, nucleophilic attack occurs preferentially at the ortho and para positions relative to the nitro group. masterorganicchemistry.comquora.comresearchgate.net This is because the resonance structures of the resulting Meisenheimer complex allow the negative charge to be delocalized directly onto the nitro group, providing substantial stabilization. masterorganicchemistry.com Attack at the meta position does not allow for this direct delocalization onto the nitro group, resulting in a less stable intermediate. masterorganicchemistry.com

In 4-nitrobenzonitrile (B1214597), studies have shown that nucleophilic attack can occur at the C4 position (displacing the nitro group) or at the C1 position (displacing the nitrile). However, intriguing research on the reaction of 4-nitrobenzonitrile with sodium methoxide (B1231860) suggests that initial nucleophilic attack occurs preferentially at the nitrile carbon, not on the aromatic ring itself, to form an imidate intermediate. wuxiapptec.com For a true SNAr reaction to occur, a suitable leaving group must be present. In this compound, there isn't a typical leaving group like a halogen. However, if a nucleophile were to attack the ring, the positions ortho and para to the powerful nitro group (C3, C5, and C1) are the most electrophilic sites. The presence of the morpholino group at C2 would sterically hinder attack at the C1 and C3 positions to some extent.

Transformations and Reactivity of the Nitrile Functional Group (–C≡N)

The nitrile group (–C≡N) is a versatile functional group that undergoes a variety of important chemical transformations. fiveable.me The carbon atom of the nitrile is electrophilic, while the nitrogen is weakly basic. openstax.org

Hydrolytic Conversions and Amide/Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to produce primary amides and subsequently carboxylic acids. This transformation can be carried out under either acidic or basic aqueous conditions. openstax.orgpressbooks.pub

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Following deprotonation and tautomerization, a primary amide is formed. pressbooks.pub Continued heating in an acidic solution will then hydrolyze the amide to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. openstax.org The resulting imine anion is protonated by water to yield an amide tautomer (an imidic acid), which then rearranges to the more stable amide. libretexts.org Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidic workup gives the final carboxylic acid. openstax.org

Applying these principles, the hydrolysis of this compound would first yield 2-(morpholin-4-yl)-4-nitrobenzamide, and upon complete hydrolysis, would form 2-(morpholin-4-yl)-4-nitrobenzoic acid.

Reductive Transformations to Amines and Imines

The carbon-nitrogen triple bond of a nitrile can be reduced to form primary amines or intermediate imines.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of nitriles to primary amines. libretexts.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. openstax.org An aqueous workup then protonates the resulting dianion to give the primary amine. openstax.org Catalytic hydrogenation using H₂ gas over a metal catalyst (such as palladium, platinum, or nickel) also achieves this transformation. libretexts.org The reduction of this compound would yield (2-(morpholin-4-yl)-4-nitrophenyl)methanamine.

Reduction to Imines and Aldehydes: The reduction can be stopped at the intermediate imine stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). pressbooks.publibretexts.org The imine formed can then be hydrolyzed during an aqueous workup to produce an aldehyde. This process allows for the conversion of the nitrile group in this compound into a formyl group, yielding 2-(morpholin-4-yl)-4-nitrobenzaldehyde.

Table 2: Products of Nitrile Group Transformations

Reaction Type Reagents Intermediate Product Final Product
Hydrolysis H₃O⁺ or OH⁻, H₂O 2-(morpholin-4-yl)-4-nitrobenzamide 2-(morpholin-4-yl)-4-nitrobenzoic acid
Reduction (Complete) 1. LiAlH₄ 2. H₂O - (2-(morpholin-4-yl)-4-nitrophenyl)methanamine
Reduction (Partial) 1. DIBAL-H 2. H₂O Imine 2-(morpholin-4-yl)-4-nitrobenzaldehyde

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

The nitrile functional group of this compound is a primary site for reactions with potent organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds. These reactions are a well-established method for carbon-carbon bond formation. masterorganicchemistry.com The highly nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile group. wisc.eduleah4sci.com This addition leads to the formation of an intermediate imine anion, which is stable until quenched. masterorganicchemistry.com Subsequent acidic workup hydrolyzes the imine, yielding a ketone. masterorganicchemistry.comleah4sci.com

The general mechanism involves the following steps:

Nucleophilic Addition: The Grignard or organolithium reagent adds across the carbon-nitrogen triple bond to form a magnesium salt of an imine (a metalloimine). masterorganicchemistry.com

Hydrolysis: Addition of aqueous acid (H₃O⁺) protonates the imine nitrogen, forming an iminium ion. masterorganicchemistry.com This is followed by the addition of water to the carbon, and subsequent elimination of ammonia (B1221849) (NH₃), to produce the final ketone product. masterorganicchemistry.com

While the primary reaction site is the nitrile, the nitro group on the aromatic ring can also react with Grignard reagents, typically through addition or reduction pathways, although this is generally less favored than addition to the nitrile. rsc.org The specific outcome can depend on the nature of the Grignard reagent and the reaction conditions.

Table 1: Predicted Products from Reactions with Organometallic Reagents

ReagentPredicted Intermediate (after addition)Final Product (after hydrolysis)
Methylmagnesium bromide (CH₃MgBr)Imine anion of 1-(2-(morpholin-4-yl)-4-nitrophenyl)ethan-1-imine1-(2-(Morpholin-4-yl)-4-nitrophenyl)ethan-1-one
Phenyllithium (C₆H₅Li)Imine anion of (2-(morpholin-4-yl)-4-nitrophenyl)(phenyl)methanimine(2-(Morpholin-4-yl)-4-nitrophenyl)(phenyl)methanone

[3+2] Cycloaddition Reactions with Nitrile N-Oxides and Related Dipolarophiles

The nitrile group in this compound can function as a dipolarophile in [3+2] cycloaddition reactions. libretexts.orgnumberanalytics.com A prominent example of this type of reaction involves nitrile N-oxides (R-C≡N⁺-O⁻) as the 1,3-dipole. youtube.commdpi.com Nitrile N-oxides react with nitriles to form five-membered heterocycles. researchgate.net

In this specific case, the reaction of this compound with a nitrile N-oxide would proceed via a concerted mechanism where the 1,3-dipole adds across the carbon-nitrogen triple bond of the nitrile group. youtube.comnih.gov This process leads to the formation of a 1,2,4-oxadiazole (B8745197) ring system. These cycloaddition reactions are a powerful tool for rapidly constructing complex heterocyclic structures from simpler precursors. youtube.com The regioselectivity of the addition is influenced by the electronic properties of both the nitrile N-oxide and the dipolarophile. mdpi.com

Reactivity Profiles of the Nitro Functional Group (–NO₂)

Reductive Conversion of the Nitro Group to Amino, Hydroxylamino, and Azoxy Compounds

The aromatic nitro group of this compound is readily susceptible to reduction, a cornerstone transformation in synthetic chemistry for producing aromatic amines. wikipedia.orgjsynthchem.com A wide array of reducing agents can achieve this conversion, with the final product depending on the specific reagents and reaction conditions employed. wikipedia.orgnih.gov

Reduction to Amino Compounds (Anilines): Complete reduction of the nitro group to a primary amine (–NH₂) is the most common transformation. This can be accomplished using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Chemical reductions using metals in acidic media (e.g., Fe/HCl, Sn/HCl) or reagents like sodium hydrosulfite are also highly effective. wikipedia.orgorganic-chemistry.org A system of sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ has also been shown to reduce nitroaromatics to amines. jsynthchem.com The resulting 4-amino-2-(morpholin-4-yl)benzonitrile is a valuable intermediate for further functionalization. nih.gov

Reduction to Hydroxylamino Compounds: Partial reduction of the nitro group can yield the corresponding N-hydroxylamino derivative (–NHOH). This transformation can be achieved using specific reducing agents under controlled conditions, such as zinc dust in the presence of ammonium chloride or through electrolytic reduction. wikipedia.orgnih.gov

Formation of Azoxy Compounds: Under certain reductive conditions, particularly with reagents like metal hydrides, two molecules of the nitroaromatic can couple to form an azoxy compound (R-N=N(O)-R). wikipedia.org

Table 2: Summary of Nitro Group Reduction Products

Reagent(s) / ConditionsProduct Functional GroupProduct Name
H₂, Pd/C or Fe/HClAmino (–NH₂)4-Amino-2-(morpholin-4-yl)benzonitrile
Zn, NH₄ClHydroxylamino (–NHOH)4-(Hydroxyamino)-2-(morpholin-4-yl)benzonitrile
LiAlH₄ (example)Azoxy (–N=N(O)–)Bis(2-cyano-5-morpholinophenyl)diazene oxide

Exploration of the Nitro Group as a Leaving Group in Substitution Reactions

The nitro group (–NO₂) can serve as a leaving group in nucleophilic aromatic substitution (S_N_Ar) reactions, particularly when the aromatic ring is activated by other strong electron-withdrawing groups. wikipedia.orgstackexchange.comlibretexts.org In this compound, the ring is substituted with both an electron-withdrawing nitrile group and an electron-donating morpholino group.

The S_N_Ar mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the nitrite (B80452) ion (NO₂⁻). wikipedia.org

Henry Reaction and Michael Addition Involving Nitroalkanes (Analogous Reactivity)

The Henry Reaction (or nitroaldol reaction) and the Michael Addition are fundamental carbon-carbon bond-forming reactions that utilize the acidity of the α-proton of a nitroalkane. wikipedia.orgorganic-chemistry.orgresearchgate.net

Henry Reaction: This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgpsu.edu The reaction is reversible and is driven by the formation of a stable nitronate anion intermediate. wikipedia.org

Michael Addition: This reaction describes the 1,4-conjugate addition of a nucleophile, such as a nitronate anion, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgmasterorganicchemistry.comsctunisie.orgorganic-chemistry.org

Chemical Behavior and Stability of the Morpholine (B109124) Ring System

The morpholine ring is a saturated six-membered heterocycle that is generally considered to be chemically robust and stable. sci-hub.senih.govsci-hub.se In the context of this compound, the morpholine moiety imparts several key properties to the molecule.

Basicity and Nucleophilicity: The nitrogen atom of the morpholine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. However, its lone pair can also participate in resonance with the aromatic ring, donating electron density, particularly to the ortho and para positions. This donation reduces its basicity compared to a simple alkylamine but activates the aromatic ring towards electrophilic substitution (though the deactivating nitro and nitrile groups dominate) and influences the orientation of incoming groups.

Conformational Stability: As a saturated ring, morpholine typically adopts a stable chair conformation to minimize steric strain. nih.govnih.gov

Metabolic and Chemical Stability: The morpholine ring is often incorporated into pharmaceutical compounds because of its favorable metabolic stability and its ability to improve physicochemical properties like solubility. sci-hub.senih.govsci-hub.se It is generally resistant to cleavage under typical synthetic conditions, though extreme acidic or oxidative environments can lead to ring opening. In the structure of this compound, the ring is stable to the conditions used for many of the reactions involving the nitrile and nitro groups.

Conformational Analysis and Inversion Dynamics of the Morpholine Ring

The six-membered morpholine ring in this compound is not planar and, like cyclohexane, adopts a chair conformation as its most stable arrangement to minimize steric and torsional strain. In N-substituted morpholines, two distinct chair conformers are possible, differing in the orientation of the substituent on the nitrogen atom (axial or equatorial).

Spectroscopic studies, including Raman and microwave spectroscopy, combined with theoretical calculations, have shown that for morpholine itself, the chair conformer with the imino group in an equatorial position is predominant in the pure liquid and gas phase. researchgate.netrsc.org However, the presence of a bulky and electronically demanding substituent like the 4-nitro-2-cyanophenyl group can influence the conformational equilibrium and the dynamics of ring inversion.

The barrier to ring inversion in six-membered heterocyclic rings can be influenced by the nature of the substituents. scribd.comrsc.org For diazepam and its derivatives, which contain a seven-membered diazepine (B8756704) ring, the ring inversion barriers have been studied computationally and are in the range of 10-18 kcal/mol. nih.gov While not directly comparable, this illustrates that ring inversion is a dynamic process with a significant energy barrier. In N-arylmorpholines, the barrier to nitrogen inversion is substantially lowered compared to other six-membered rings. rsc.org

In the case of this compound, the large aryl substituent would be expected to preferentially occupy the equatorial position to minimize steric interactions with the axial hydrogens on the morpholine ring. NMR and IR spectroscopy are powerful tools for determining the preferred conformation of such molecules. nih.gov X-ray crystallography of a related compound, 2-[4-(Morpholin-4-ylmeth-yl)phen-yl]benzonitrile, confirms a chair conformation for the morpholine ring with the exocyclic N-C bond in an equatorial orientation. mdpi.com

The inversion of the morpholine ring from one chair form to another proceeds through higher-energy transition states, such as the boat or twist-boat conformations. The energy barrier for this process is influenced by the steric bulk and electronic properties of the N-substituent.

ConformerN-Substituent PositionRelative StabilityKey Influencing Factors
Chair 1EquatorialMore StableMinimized steric hindrance between the aryl group and axial hydrogens.
Chair 2AxialLess StableIncreased 1,3-diaxial interactions.
Boat/Twist-Boat-Transition StatesHigher energy due to torsional and steric strain.

Ring-Opening and Degradation Pathways under Specific Conditions

The stability of the morpholine ring in this compound can be compromised under specific chemical or biological conditions, leading to ring-opening and degradation.

Chemical Degradation: The morpholine ring is generally stable but can undergo ring-opening reactions under harsh conditions. For instance, some morpholine derivatives can undergo ring-opening upon treatment with strong acids or bases, although specific studies on this compound are lacking. evitachem.comacs.org The presence of the electron-withdrawing nitrobenzonitrile group might influence the susceptibility of the ring to nucleophilic or electrophilic attack, potentially altering its degradation profile compared to simple morpholines.

Photochemical degradation is another potential pathway, particularly for nitroaromatic compounds. The UV-H₂O₂ process is a known method for degrading various nitroaromatic compounds, suggesting that this compound could be susceptible to photochemical degradation under similar advanced oxidation processes. rsc.orgfrontiersin.org

Microbial Degradation: The biodegradation of both morpholine and nitroaromatic compounds has been studied extensively. Several bacterial strains, particularly from the genus Mycobacterium, are capable of degrading morpholine, using it as a sole source of carbon, nitrogen, and energy. researchgate.netnih.govresearchwithrutgers.com The degradation pathways often involve the initial hydroxylation of the morpholine ring followed by ring cleavage.

Similarly, various microorganisms can degrade nitroaromatic compounds through different mechanisms. nih.govnih.gov These pathways can involve the reduction of the nitro group to an amino group or the oxidative removal of the nitro group. The degradation of benzonitrile (B105546) herbicides has also been investigated, revealing pathways that involve the hydrolysis of the nitrile group. nih.gov Given that this compound contains both a morpholine ring and a nitrobenzonitrile moiety, it is plausible that it could be degraded by microorganisms capable of metabolizing one or both of these structures. The exact degradation pathway would likely depend on the specific microbial species and the enzymatic machinery they possess. The initial steps could involve either the degradation of the morpholine ring or the transformation of the nitrobenzonitrile portion of the molecule.

Degradation TypeConditions/AgentsPotential Initial Steps
Chemical Strong acids/bases, UV/H₂O₂Protonation/deprotonation followed by ring cleavage; Hydroxylation of the aromatic ring.
Microbial Aerobic/anaerobic bacteria, FungiHydroxylation of the morpholine ring; Reduction of the nitro group; Hydrolysis of the nitrile group.

Advanced Spectroscopic Characterization and Solid State Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 2-(Morpholin-4-yl)-4-nitrobenzonitrile, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.

Detailed ¹H and ¹³C NMR Assignments (e.g., Chemical Shifts, Coupling Constants)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the substituted benzene (B151609) ring. The morpholine protons typically appear as two multiplets due to the chair conformation of the ring in solution. The four protons adjacent to the oxygen atom (H-3' and H-5') are expected to resonate at a different chemical shift than the four protons adjacent to the nitrogen atom (H-2' and H-6'). In N-aryl morpholines, the protons α to the nitrogen (H-2', H-6') generally appear in the range of δ 3.0-3.5 ppm, while the protons β to the nitrogen (α to the oxygen, H-3', H-5') are typically found further downfield in the δ 3.7-4.0 ppm region. nih.govresearchgate.net

The aromatic region of the ¹H NMR spectrum will be characteristic of a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group and meta to the morpholino group (H-3) is expected to be the most deshielded, appearing as a doublet. The proton meta to both the nitro and morpholino groups (H-5) will likely be a doublet of doublets, and the proton ortho to the morpholino group and meta to the nitro group (H-6) will appear as a doublet.

The ¹³C NMR spectrum will show signals for the four distinct carbon environments in the morpholine ring and the six carbons of the benzene ring, in addition to the nitrile carbon. The morpholine carbons adjacent to the nitrogen (C-2', C-6') are expected around δ 45-55 ppm, while those adjacent to the oxygen (C-3', C-5') typically resonate in the δ 65-70 ppm range. nih.govchemicalbook.com The aromatic carbons will have chemical shifts influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating morpholino group. The nitrile carbon (C≡N) is anticipated to appear in the range of δ 115-120 ppm. The carbon bearing the nitro group (C-4) will be significantly downfield, while the carbon attached to the morpholine nitrogen (C-2) will also be downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-3~8.2 (d)C-1: ~105
H-5~7.8 (dd)C-2: ~155
H-6~7.1 (d)C-3: ~130
H-2', H-6'~3.4 (t)C-4: ~148
H-3', H-5'~3.9 (t)C-5: ~118
C-6: ~115
C-2', C-6': ~50
C-3', C-5': ~66
C≡N: ~117

Note: These are predicted values based on the analysis of related structures and substituent effects. Actual experimental values may vary. 'd' denotes a doublet, 't' a triplet, and 'dd' a doublet of doublets.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal the coupling relationships between protons. sdsu.edu For this compound, cross-peaks are expected between the adjacent protons on the morpholine ring (H-2'/H-3' and H-5'/H-6'). In the aromatic region, correlations will be observed between H-5 and H-6, and a weaker long-range coupling might be visible between H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. sdsu.edu It will definitively link the proton signals of the morpholine ring and the aromatic ring to their corresponding carbon atoms, as listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds, which is vital for establishing the connectivity of the different functional groups. sdsu.eduyoutube.com Key expected correlations include:

The morpholine protons H-2' and H-6' to the aromatic carbon C-2.

The aromatic proton H-3 to carbons C-1, C-2, and C-5.

The aromatic proton H-5 to carbons C-1, C-3, and C-4.

The aromatic proton H-6 to carbons C-1, C-2, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm the through-space relationship between the morpholine protons and the adjacent aromatic proton (H-3 and H-6), further solidifying the structural assignment.

¹⁵N NMR Spectroscopy for Nitrogen Environments and Bonding Character

¹⁵N NMR spectroscopy, although less sensitive than ¹H and ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms. researchgate.net The compound has three distinct nitrogen atoms: the nitrile nitrogen, the nitro group nitrogen, and the morpholine nitrogen. The chemical shift of the nitrile nitrogen is expected in the range of -100 to -140 ppm relative to nitromethane. science-and-fun.de The nitro group nitrogen typically resonates at a much lower field, in the range of -10 to +20 ppm. science-and-fun.de The morpholine nitrogen, being an amine, will have a chemical shift in the range of -320 to -350 ppm. science-and-fun.de These distinct chemical shifts allow for the unambiguous identification of each nitrogen environment within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.

Characteristic Vibrational Modes of the Nitrile, Nitro, and Morpholine Functional Groups

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its constituent parts.

Nitrile Group (C≡N): A strong and sharp absorption band for the nitrile stretching vibration is expected in the IR spectrum, typically in the region of 2220-2240 cm⁻¹. chemicalbook.comchemicalbook.com This band is also Raman active.

Nitro Group (NO₂): The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The asymmetric stretch is typically a strong band in the IR spectrum between 1500 and 1560 cm⁻¹, while the symmetric stretch appears as a medium to strong band between 1335 and 1385 cm⁻¹. researchgate.net Both are also observable in the Raman spectrum.

Morpholine Ring: The morpholine ring will show a series of characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) groups will appear in the 2800-3000 cm⁻¹ region. researchgate.netnih.gov The C-O-C stretching vibration is expected as a strong band in the IR spectrum around 1115 cm⁻¹. chemicalbook.com The C-N stretching vibrations of the tertiary amine will be observed in the 1200-1020 cm⁻¹ range. Ring breathing and deformation modes will also be present at lower frequencies. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Nitrile (C≡N)Stretching2220-2240StrongMedium
Nitro (NO₂)Asymmetric Stretch1500-1560StrongMedium
Nitro (NO₂)Symmetric Stretch1335-1385StrongStrong
Aromatic C-HStretching3000-3100MediumStrong
Aliphatic C-HStretching2800-3000MediumStrong
Aromatic C=CStretching1450-1600Medium-StrongStrong
Morpholine C-O-CStretching~1115StrongWeak
Morpholine C-NStretching1020-1200MediumMedium

Investigation of Hydrogen Bonding and Intermolecular Interactions through Vibrational Shifts

In the solid state, intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, can influence the vibrational frequencies. These interactions can lead to shifts in the positions and changes in the shapes of the absorption bands compared to the gas phase or dilute solution spectra. For instance, the C-H stretching vibrations of the aromatic ring and the morpholine ring might show broadening or shifts to lower frequencies if they are involved in hydrogen bonding with the oxygen atoms of the nitro group or the nitrogen of the nitrile group of neighboring molecules. Similarly, the nitro group stretching frequencies can be sensitive to the crystal packing and intermolecular forces. A detailed analysis of the solid-state IR and Raman spectra can thus provide insights into the supramolecular assembly of the compound in the crystalline form. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of this absorption are directly related to the molecule's electronic structure, particularly the extent of conjugation and the nature of its chromophores and auxochromes.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of a molecule like this compound is expected to be dominated by transitions involving the aromatic system. The benzene ring itself exhibits characteristic absorptions, which are significantly modified by the attached functional groups. The nitro group (-NO2) and the nitrile group (-CN) are strong chromophores, while the morpholine ring acts as an auxochrome, a group that modifies the absorption of a chromophore.

The electronic transitions are typically of the types π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are usually intense. The n → π* transitions, which involve the excitation of a non-bonding electron (from the oxygen of the morpholine or the nitro group) to a π* antibonding orbital, are generally of lower intensity.

Correlation of UV-Vis Spectra with Computational Electronic Structure

To gain a deeper understanding of the electronic transitions observed in the UV-Vis spectrum, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed. These calculations can predict the electronic absorption spectra of molecules and provide detailed information about the nature of the excited states.

A TD-DFT analysis would allow for the assignment of the observed absorption bands to specific electronic transitions between molecular orbitals (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). For a molecule with intramolecular charge transfer characteristics, the HOMO is typically localized on the electron-rich part of the molecule (the morpholine and benzene ring), while the LUMO is concentrated on the electron-deficient portion (the nitrobenzonitrile moiety). The calculations can visualize these orbitals and quantify the extent of charge transfer upon excitation. Such computational studies are invaluable for interpreting experimental spectra and understanding the photophysical properties of molecules. nih.gov

X-ray Crystallography for Precise Three-Dimensional Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a wealth of information, from the exact bond lengths and angles within a molecule to how the molecules pack together in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

While specific crystallographic data for this compound is not publicly available, an analysis of the closely related compound, 4-(4-Nitrophenyl)morpholine (B78992), provides insight into the expected structural parameters. researchgate.net The data from this related structure can be used to illustrate the typical bond lengths, bond angles, and torsion angles for a molecule containing a morpholine ring attached to a nitrophenyl group.

The morpholine ring is expected to adopt a stable chair conformation. researchgate.net The bond lengths and angles within the benzene ring will be slightly distorted from the ideal hexagonal geometry due to the electronic push-pull effects of the substituents. The C-N bond connecting the morpholine to the benzene ring and the C-N bond of the nitro group are of particular interest as they reflect the degree of electronic communication between these groups and the aromatic ring.

Interactive Table: Selected Bond Lengths and Angles for the Related Compound 4-(4-Nitrophenyl)morpholine researchgate.net

ParameterValue
Bond Lengths (Å)
N1-C21.458(3)
N1-C31.460(3)
N1-C51.378(3)
N2-C81.478(3)
O1-C11.423(3)
O1-C41.423(3)
C5-C61.385(3)
C8-C71.373(3)
Bond Angles (°)
C2-N1-C3111.9(2)
C5-N1-C2119.8(2)
C5-N1-C3120.9(2)
C1-O1-C4109.8(2)
N1-C5-C6122.1(2)
N2-C8-C7118.9(2)
Torsion Angles (°)
C3-N1-C5-C6-17.5(4)
C2-N1-C5-C10-20.2(4)
C4-O1-C1-C257.3(3)
C1-O1-C4-C3-57.1(3)

Note: The data presented is for 4-(4-Nitrophenyl)morpholine and serves as an illustrative example.

Analysis of Crystal Packing, Intermolecular Interactions (e.g., C-H···N, π-π stacking), and Polymorphism

In crystals of related morpholine-substituted nitroaromatics, interactions such as π-π stacking are observed. researchgate.net This occurs when the electron-rich aromatic rings of adjacent molecules align in a parallel or near-parallel fashion. For 4-(4-Nitrophenyl)morpholine, the perpendicular distance between parallel planes of the benzene rings is reported to be 3.7721 (8) Å, indicating a significant π-π stacking interaction that helps to stabilize the crystal structure. researchgate.net Other weak interactions, such as C-H···O or C-H···N hydrogen bonds, where a hydrogen atom bonded to a carbon atom interacts with a nearby nitrogen or oxygen atom, also play a role in the supramolecular assembly.

Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. The existence of polymorphism is often related to the conformational flexibility of the molecule and the different ways in which intermolecular interactions can be satisfied to form a stable crystal lattice. While no specific studies on the polymorphism of this compound have been reported, it is a phenomenon that should be considered for such a molecule, as different crystallization conditions could potentially lead to different crystal forms.

Computational and Theoretical Investigations of 2 Morpholin 4 Yl 4 Nitrobenzonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ufms.br It is widely used for studying the structural, spectroscopic, and chemical reactivity aspects of molecules. bhu.ac.in

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(Morpholin-4-yl)-4-nitrobenzonitrile, which contains a morpholine (B109124) ring, conformational analysis is crucial to identify the most stable conformers. ufms.br

The morpholine ring can adopt several conformations, primarily chair and boat forms. Furthermore, the orientation of the morpholine group relative to the planar benzonitrile (B105546) ring introduces rotational isomers. DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to determine the geometries and relative energies of these different conformers. bhu.ac.in Studies on similar heterocyclic systems have shown that identifying the global minimum energy structure is essential for accurate predictions of other molecular properties. researchgate.net For this compound, the chair conformation of the morpholine ring is generally expected to be the most stable. The analysis would focus on the dihedral angle between the morpholine ring and the benzene (B151609) ring to define the rotational conformers.

Table 1: Calculated Relative Energies of this compound Conformers Note: This table presents hypothetical data based on typical conformational analyses of similar molecules. Actual values would require specific calculations for this compound.

Conformer Dihedral Angle (C-N-C-C) Relative Energy (kcal/mol) Population (%) at 298.15 K
Chair-Axial 90° 0.00 75.3
Chair-Equatorial 180° 0.85 20.1

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich morpholine moiety and the attached benzene ring, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups and the aromatic ring. researchgate.netrsc.org This distribution makes the aromatic ring, particularly the carbon atoms bearing the nitro and cyano groups, susceptible to nucleophilic attack. wuxiapptec.com The energy gap (ΔE) provides insight into the charge transfer interactions within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies Note: Values are illustrative, based on DFT calculations for analogous nitroaromatic compounds. researchgate.net

Parameter Energy (eV)
E(HOMO) -6.85
E(LUMO) -2.70

Molecular Electrostatic Potential (MEP or EPS) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for identifying sites prone to electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. wolfram.comchemrxiv.org

In this compound, the MEP surface would show a high negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, making these areas potential sites for interaction with electrophiles. bhu.ac.in A significant positive potential would be expected on the aromatic ring carbons, especially the carbon atom attached to the nitro group (C4), indicating a prime site for nucleophilic attack. bhu.ac.inresearchgate.net The hydrogen atoms of the morpholine ring would exhibit a moderate positive potential.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), describe the reactivity of the molecule as a whole. chemrxiv.orgarxiv.org Local reactivity descriptors, like the Fukui function (f(r)), identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scm.combeilstein-archives.org

The Fukui function f(r) indicates the change in electron density at a specific point when the total number of electrons in the system changes. chemrxiv.org

f⁺(r) corresponds to nucleophilic attack (addition of an electron).

f⁻(r) corresponds to electrophilic attack (removal of an electron).

f⁰(r) corresponds to radical attack.

For this compound, the condensed Fukui function values would likely show a high f⁺ value on the C4 carbon (attached to the nitro group), confirming it as the most probable site for a nucleophilic attack. A high f⁻ value would be expected on the morpholine nitrogen, indicating its susceptibility to electrophilic attack.

Table 3: Selected Global and Local Reactivity Descriptors Note: This table presents illustrative data based on conceptual DFT studies of similar aromatic systems. chemrxiv.orgbeilstein-archives.org

Global Descriptors Value (eV) Local Descriptors (Condensed Fukui Function, f⁺) Value
Chemical Potential (μ) -4.775 C1 (ipso-CN) 0.15
Chemical Hardness (η) 2.075 C2 (ipso-Morpholine) 0.08

Reaction Pathway Analysis and Transition State Modeling

Computational methods are instrumental in elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. This is particularly useful for complex reactions like Nucleophilic Aromatic Substitution (SNAr).

The SNAr reaction is a key transformation for nitroaromatic compounds. In this compound, a nucleophile can potentially attack the aromatic ring to displace the nitro group. DFT calculations can model the entire reaction pathway, including the formation of the intermediate Meisenheimer complex and the subsequent departure of the leaving group. researchgate.net

Computational studies on the similar molecule 4-nitrobenzonitrile (B1214597) have shown that nucleophilic attack proceeds with a relatively low energy barrier, facilitated by the strong electron-withdrawing nature of the nitro and cyano groups. wuxiapptec.com For this compound, the reaction would involve the nucleophilic attack at the C4 position, forming a tetrahedral intermediate (Meisenheimer complex) stabilized by the nitro group. The energy profile would reveal the activation energies for the formation of this intermediate and for the final elimination of the nitrite (B80452) anion. researchgate.net A critical aspect of the computational analysis is the identification of the transition state structure and its associated energy barrier, which determines the reaction rate. wuxiapptec.com Calculations have shown that for such reactions, the formation of the intermediate is often the rate-limiting step. researchgate.net

Table 4: Calculated Energy Barriers for a Hypothetical SNAr Reaction Note: Data is illustrative, based on QM analysis of the SNAr reaction of 4-nitrobenzonitrile with a nucleophile. wuxiapptec.com

Reaction Step Description Activation Energy (kcal/mol)
Step 1 Nucleophilic attack at C4 to form Meisenheimer complex 5.5 - 7.0

Investigation of Intermediates and Transition State Geometries

In the study of chemical reactions, computational chemistry is indispensable for characterizing the high-energy, transient species known as transition states and reaction intermediates. A transition state represents the highest energy point on a reaction coordinate, an unstable configuration that is fleetingly formed as reactants transform into products. An intermediate is a more stable, albeit often short-lived, molecule that is formed in one step of a multi-step reaction and consumed in a subsequent step.

For a reaction involving this compound, such as a nucleophilic aromatic substitution where the nitro group is displaced, quantum mechanical calculations like Density Functional Theory (DFT) would be employed. These calculations can map out the potential energy surface of the reaction, identifying the lowest energy pathways. Researchers can compute the precise three-dimensional structures (geometries) of the reactants, products, and any intermediates and transition states.

The primary data obtained from such investigations are the relative energies of these species. The energy difference between the reactants and a transition state is the activation energy (ΔG‡), which is a key determinant of the reaction rate. A typical reaction profile illustrates these energy changes.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

This interactive table illustrates a hypothetical two-step reaction pathway. The activation energy for the first step (TS1) is typically the rate-determining step. The geometry of the transition state would reveal critical information about bond breaking and bond formation.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
TS1First Transition State+22.5
IntermediateMeisenheimer Complex+15.0
TS2Second Transition State+18.0
ProductsSubstituted Product + Nitrite-10.0

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent in which a reaction is conducted can dramatically influence its outcome, altering both the reaction rate (kinetics) and the position of the chemical equilibrium (thermodynamics). Computational models can account for these solvent effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation box around the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, the polarity of the molecule would be significantly influenced by the solvent environment. A polar solvent would likely stabilize charged intermediates and transition states more effectively than a nonpolar solvent, thereby accelerating the reaction rate. Quantum chemical calculations can be performed in the gas phase and with various solvent models to quantify these effects.

Table 2: Hypothetical Solvent Effects on Activation Energy

This table shows how the calculated activation energy for a hypothetical reaction might vary with the solvent, demonstrating the importance of the solvent environment on reaction kinetics.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase128.0
Toluene (B28343)2.425.5
Dichloromethane (B109758)8.923.1
Acetonitrile (B52724)37.521.8
Water78.420.5

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the molecule's conformation evolves. This is invaluable for exploring the "conformational landscape"—the full range of three-dimensional shapes a flexible molecule like this compound can adopt.

Key areas of investigation for this molecule would include:

Morpholine Ring Pucker: The six-membered morpholine ring is not flat and typically adopts a stable chair conformation. MD simulations can reveal the dynamics of this ring and the energy barriers associated with conformational changes.

Table 3: Key Conformational Parameters for MD Simulation Analysis

This table outlines the structural parameters that would be monitored during an MD simulation to understand the molecule's flexibility and preferred shapes.

ParameterDescriptionExpected Behavior
Morpholine Ring ConformationPuckering of the morpholine ring (e.g., chair, boat, twist-boat)Predominantly chair conformation with occasional transitions.
Dihedral Angle (C-C-N-C)Rotation around the bond linking the morpholine N to the benzene ringRestricted rotation due to steric hindrance from ortho substituents.
Nitro Group OrientationRotation of the NO2 group relative to the benzene ring planeTends to be coplanar with the ring to maximize electronic conjugation, but may twist.

Advanced Quantum Chemical Approaches (e.g., Ab Initio, QM/MM) for Specific Interactions

While DFT is a workhorse for many computational studies, more advanced methods are often required for higher accuracy or for studying very large systems.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation with a minimal number of approximations. Coupled Cluster (CC) and Møller-Plesset perturbation theory (MP2) are examples. They are computationally very expensive but provide benchmark-quality results for energies and properties, making them suitable for small molecules or for refining results from less costly methods.

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions in complex environments like enzymes or solutions, QM/MM offers a hybrid solution. The reactive core of the system (e.g., this compound and a reacting partner) is treated with a high-level QM method, while the surrounding environment (solvent molecules, protein) is treated with a computationally cheaper MM force field. This allows for the accurate modeling of electronic changes during a reaction while still accounting for the influence of the larger environment.

Table 4: Comparison of Quantum Chemical Methodologies

This table provides a general comparison of different computational methods, highlighting the trade-off between accuracy and the size of the system that can be studied.

MethodTypical AccuracyComputational CostApplicability
Molecular Mechanics (MM)Low (No electrons)Very LowConformational analysis of very large systems (proteins, polymers).
Semi-Empirical (e.g., PM7)ModerateLowFast screening of large numbers of medium-sized molecules.
Density Functional Theory (DFT)GoodMediumGeometries, energies, and properties of small to large molecules.
Ab Initio (e.g., MP2, CCSD(T))Very HighVery HighHigh-accuracy benchmarks for small molecules.
QM/MMHigh (QM region)HighReactions in solution and enzymes.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to predict the reactivity or other properties of chemical compounds based on their molecular structure. The fundamental principle is that the structural features of a molecule, encoded as numerical values called "molecular descriptors," are correlated with its chemical behavior.

A QSRR study for a series of related nitrobenzonitrile derivatives would involve:

Data Set Compilation: Assembling a set of molecules with known experimental reactivity data (e.g., reaction rates).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each molecule. These can describe electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and topological properties.

Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that links the descriptors to the observed reactivity.

Validation: Testing the model's predictive power on a set of compounds not used in the model-building process.

For this compound, relevant descriptors would likely relate to its electronic nature, such as the partial charge on the carbon atoms of the benzene ring or the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is often related to a molecule's ability to accept electrons in a reaction.

Table 5: Examples of Molecular Descriptors for a QSRR Model

This table lists some common molecular descriptors that would be calculated and potentially used to build a QSRR model for predicting the reactivity of nitroaromatic compounds.

Descriptor ClassExample DescriptorInformation Encoded
ElectronicHOMO EnergyElectron-donating ability
ElectronicLUMO EnergyElectron-accepting ability
ElectronicDipole MomentMolecular polarity
Steric / 3DMolecular VolumeOverall size of the molecule
Steric / 3DSurface AreaAccessible area for interaction
TopologicalWiener IndexMolecular branching

While specific published research focusing on the computational investigation of this compound is scarce, the framework for such a study is well-established. The application of modern theoretical tools, from DFT and MD simulations to advanced QM/MM and QSRR methods, holds the potential to provide deep insights into the structure, dynamics, and chemical reactivity of this and related molecules, guiding future experimental work in synthesis and materials science.

Structure Reactivity Relationship Srr Studies and Derivatization for Mechanistic Probing

Systematic Chemical Modifications for Probing Reactivity

The reactivity of the nitrile and nitro groups is significantly influenced by the electronic nature of other substituents on the aromatic ring. The morpholine (B109124) group at position 2 is an activating group, donating electron density to the ring through resonance, while the nitro group at position 4 and the nitrile group at position 1 are deactivating groups, withdrawing electron density. egyankosh.ac.in

The presence of the electron-withdrawing nitro and nitrile groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The rate of such reactions can be modulated by introducing further substituents on the aromatic ring. For instance, the introduction of an additional electron-withdrawing group is expected to increase the rate of nucleophilic attack, while an electron-donating group would decrease it. libretexts.org

To illustrate this, a hypothetical study on the relative rates of nucleophilic substitution of a leaving group (e.g., a halogen) introduced at a position ortho or para to the nitro group could be considered. The following table illustrates the expected trend based on the electronic effect of a third substituent.

Substituent (X) at position 5 Electronic Effect Predicted Relative Rate of SNAr
-OCH3Electron-donating0.5
-H(Reference)1
-ClElectron-withdrawing5
-NO2Strongly electron-withdrawing50
This table presents illustrative data based on established principles of physical organic chemistry.

Modifications to the morpholine ring can also influence the compound's reactivity, primarily through steric and electronic effects. researchgate.net Introducing substituents on the morpholine ring can alter its conformation and its ability to donate electron density to the aromatic ring.

For example, introducing a bulky substituent on the nitrogen atom of the morpholine ring could lead to a steric clash with the ortho-substituents on the benzene (B151609) ring, potentially forcing the morpholine ring out of planarity with the benzene ring. This would reduce the resonance donation of the nitrogen lone pair into the aromatic system, thereby decreasing the activation of the ring.

A hypothetical study could involve comparing the rate of a specific reaction for a series of N-substituted morpholine derivatives.

Morpholine Substituent (R) Steric Hindrance Predicted Relative Reaction Rate
-HLow1
-CH3Moderate0.8
-C(CH3)3High0.3
This table presents illustrative data based on established principles of physical organic chemistry.

Design and Synthesis of Mechanistic Probes and Labeled Analogs

To probe the mechanism of reactions involving 2-(Morpholin-4-yl)-4-nitrobenzonitrile, specifically designed probes and labeled analogs are invaluable. For instance, to study the mechanism of a nucleophilic substitution reaction, one could synthesize a derivative with a good leaving group, such as a fluorine or chlorine atom, at a position activated by the nitro group. rsc.org

Isotopically labeled analogs are particularly useful for elucidating reaction mechanisms through kinetic isotope effect studies. For example, synthesizing this compound with a 13C-labeled nitrile group or a 15N-labeled nitro group would allow for the tracking of these groups during a reaction using spectroscopic methods like NMR or mass spectrometry.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for understanding the nature of the transition state. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (klight/kheavy).

For reactions involving the cleavage of a C-H bond, a primary KIE (typically > 2) is observed if this bond breaking occurs in the rate-determining step. For instance, if a reaction involves the abstraction of a proton from a position on the aromatic ring, replacing that proton with deuterium (B1214612) would lead to a significant decrease in the reaction rate.

Secondary KIEs, which are smaller, can provide information about changes in hybridization at the reacting center. For example, a change from sp2 to sp3 hybridization at a carbon atom during the rate-determining step would result in a secondary KIE. wikipedia.org

A hypothetical KIE study on a reaction involving this compound is presented below.

Reaction Isotopic Substitution kH/kD Interpretation
Proton abstraction from C5H at C5 replaced by D5.5C-H bond cleavage is part of the rate-determining step.
Nucleophilic attack at C1No isotopic substitution1.0C-H bond cleavage is not involved in the rate-determining step.
This table presents illustrative data based on established principles of physical organic chemistry.

Correlations between Experimental Reactivity and Computational Predictions

Computational chemistry provides a powerful means to complement experimental studies of reactivity. nih.gov Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound and its derivatives. researchgate.net

These calculations can predict various properties that correlate with reactivity, such as:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.

Electrostatic potential maps: These maps visualize the electron density distribution and can identify the most electron-deficient (electrophilic) and electron-rich (nucleophilic) sites in the molecule.

Calculated reaction barriers: The activation energies for different possible reaction pathways can be calculated to predict the most likely mechanism and the regioselectivity of a reaction.

A strong correlation between experimentally observed reaction rates and computationally predicted parameters would provide a robust understanding of the structure-reactivity relationships for this compound. nih.gov

Derivative Experimental Relative Rate Calculated LUMO Energy (eV)
5-H1-2.5
5-Cl5-2.8
5-NO250-3.5
This table presents illustrative data based on established principles of physical organic chemistry.

Conclusion and Future Directions in the Fundamental Chemistry of 2 Morpholin 4 Yl 4 Nitrobenzonitrile

Summary of Key Chemical Insights and Mechanistic Understandings

The core chemical identity of 2-(Morpholin-4-yl)-4-nitrobenzonitrile is defined by the interplay of its three functional components: the electron-donating morpholine (B109124) ring, the electron-withdrawing nitro group, and the electron-withdrawing nitrile group, all attached to a central benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr): The most fundamental aspect of this compound is its typical synthesis via a nucleophilic aromatic substitution (SNAr) reaction. The process generally involves the reaction of a precursor like 2-chloro-4-nitrobenzonitrile (B1360291) with morpholine. researchgate.net The reaction is driven by the strong electron-withdrawing character of the nitro and cyano groups, which activate the aromatic ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. The substitution preferentially occurs at the C2 position, ortho to the nitro group, due to the powerful activating effect of the nitro substituent. researchgate.net

Electronic Properties: The electronic structure of this compound is highly polarized. The morpholine nitrogen's lone pair donates electron density into the aromatic ring, while the nitro and nitrile groups strongly withdraw electron density. This "push-pull" arrangement leads to significant intramolecular charge transfer characteristics, a feature often associated with interesting optical and electronic properties. The nitrile group, in particular, is a strong inductive electron-withdrawing group that polarizes the aromatic π-system. nih.gov

Reactivity: Beyond its formation, the compound can undergo further chemical transformations. The nitro group can be reduced to an amine, which opens pathways to a variety of other functional groups and heterocyclic systems, such as quinazolinones. clockss.orgevitachem.com The nitrile group, while generally robust, can be hydrolyzed under certain conditions or participate in cycloaddition reactions. nih.gov

Unexplored Synthetic Methodologies and Retrosynthetic Challenges

While the SNAr approach is standard, several modern synthetic methods remain largely unexplored for the direct synthesis of this compound and its analogs.

Retrosynthetic Analysis: A standard retrosynthetic disconnection breaks the C-N bond between the morpholine and the benzene ring, leading back to an activated aryl halide (like 2-chloro-4-nitrobenzonitrile) and morpholine, which aligns with the common SNAr synthesis. youtube.com Another disconnection could target the C-CN bond, suggesting a late-stage cyanation of a morpholinyl-nitrobenzene precursor.

Unexplored Methodologies:

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction could potentially be applied to couple morpholine with 2-bromo- or 2-chloro-4-nitrobenzonitrile. While SNAr is often efficient for such activated substrates, a catalytic approach might offer milder conditions and broader substrate scope for related, less-activated systems.

Late-Stage Cyanation: Instead of starting with a pre-functionalized benzonitrile (B105546), one could envision a route where the nitrile group is installed later. For example, the Sandmeyer reaction on 2-(morpholin-4-yl)-4-nitroaniline or palladium-catalyzed cyanation of an aryl halide or triflate precursor could be viable, though potentially lower-yielding, alternatives.

Divergent Synthesis: Modern strategies allow for the ligand-controlled divergent synthesis of nitriles and their isonitrile isomers from common precursors. acs.org Applying such a methodology could provide selective access to either this compound or its corresponding isonitrile, a currently unexplored chemical space for this scaffold.

A key challenge in any alternative synthesis is achieving the correct regioselectivity on a trisubstituted benzene ring, ensuring that the morpholine, nitro, and cyano groups are in the desired 1,2,4-arrangement. youtube.com

Opportunities for Deeper Mechanistic Elucidation via Advanced Spectroscopic and Computational Techniques

While the general SNAr mechanism is well-understood, advanced techniques could provide a much more detailed picture of the reaction dynamics and electronic structure of this compound. nih.gov

Advanced Spectroscopic Techniques:

2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to unambiguously confirm the regiochemistry of the substitution and provide insights into the through-bond and through-space electronic connectivity of the molecule. nih.gov

Ultrafast Transient Absorption Spectroscopy: This technique could be employed to study the excited-state dynamics of the molecule, given its "push-pull" electronic nature. It could reveal the lifetime and decay pathways of charge-transfer states, which is fundamental to understanding its photophysical properties.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are invaluable for mapping the entire reaction energy profile of the SNAr synthesis, including the transition state energies for the formation of the Meisenheimer complex. nih.gov This can help quantify the activating effects of the nitro and cyano groups.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide a quantitative understanding of the intramolecular charge transfer, predict the most likely sites for electrophilic and nucleophilic attack, and rationalize the molecule's UV-visible absorption spectrum. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule, offering a deeper understanding of its stability and structure.

Technique Potential Insight for this compound
2D NMR (HMBC, NOESY)Unambiguous confirmation of 1,2,4-substitution pattern; through-space interactions. nih.gov
Transient Absorption SpectroscopyCharacterization of excited-state lifetimes and intramolecular charge transfer dynamics.
Density Functional Theory (DFT)Calculation of reaction energy profiles, transition states, and optimized geometries. nih.gov
Frontier Molecular Orbital (FMO) AnalysisVisualization of HOMO-LUMO gap, prediction of reactivity sites. nih.gov

Potential for Fundamental Chemical Research in Related Aromatic Nitrile and Morpholine Conjugates

The structural motif of this compound is a springboard for broader fundamental research into related chemical families.

Related Aromatic Nitriles: The combination of a nitrile with other functional groups on an aromatic ring is a rich area for study. Research on substituted benzonitriles has shown that the electronic nature of the substituents dramatically affects the reactivity of both the ring and the nitrile group. nih.gov Exploring analogs of this compound where the nitro group is replaced by other electron-withdrawing groups (e.g., -SO2R, -CF3, -COR) could provide a systematic data set for understanding the modulation of SNAr reaction rates and the electronic properties of the resulting compounds. Furthermore, the cyclotrimerization of benzonitriles to form triazines is a known process, and investigating the potential of this compound to form functionalized triazines could be a novel research direction. researchgate.net

Related Morpholine Conjugates: Morpholine is a common building block in medicinal chemistry and materials science. researchgate.net Studying the SNAr reaction with a library of different amine nucleophiles (e.g., piperidine, piperazine (B1678402), thiomorpholine) in place of morpholine with 2-chloro-4-nitrobenzonitrile would allow for a direct comparison of amine nucleophilicity and its effect on reaction kinetics and thermodynamics. researchgate.net Research has shown that even slight changes in the amine nucleophile can significantly impact reaction outcomes. researchgate.net

Privileged Scaffolds: The broader class of molecules, 4-amino-substituted quinazolines, which can be synthesized from nitrobenzonitrile precursors, are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. clockss.orgnih.gov Fundamental research into the synthesis and properties of new analogs derived from this compound could uncover novel molecular frameworks with unique chemical and physical properties.

Compound Class Research Opportunity
Substituted BenzonitrilesSystematically vary the electron-withdrawing group to study its impact on SNAr kinetics and electronic properties. nih.gov
Aromatic Amine AdductsCompare the reactivity of morpholine, piperidine, and piperazine to build a kinetic profile of nucleophilicity in SNAr. researchgate.net
Fused HeterocyclesUse the compound as a precursor for novel quinazoline (B50416) or triazine derivatives. clockss.orgresearchgate.net

Q & A

Q. How does the electron-withdrawing nitro group affect reactivity in further transformations?

  • Methodological Answer : The nitro group directs electrophilic substitution to specific positions. For example, reduction to an amine (using H₂/Pd-C) enables coupling reactions, while nitrile functionalization (e.g., hydrolysis to amides) expands derivatization pathways .

Data Contradiction Analysis

Q. How to resolve conflicting reports on biological activity across studies?

  • Methodological Answer : Control variables such as cell line specificity (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration), and compound purity. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Q. Why do morpholine-containing compounds show varied antimicrobial efficacy?

  • Methodological Answer : Structural features (e.g., dihedral angle between morpholine and aromatic rings) impact membrane penetration. Synthesize analogs with fluorinated or methylated morpholine rings to study steric/electronic effects .

Safety and Compliance

Q. What safety protocols are critical during synthesis?

  • Methodological Answer : Use fume hoods for nitrile handling, wear nitrile gloves, and avoid skin contact with morpholine (potential irritant). Ethyl acetate/ethanol waste must be disposed via halogenated solvent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.